[5-(7,8-Dimethyl-2,4-dioxopyrimido[4,5-b]quinolin-10-yl)-2,3,4-trihydroxypentyl] dihydrogen phosphate
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Overview
Description
5-Deaza-fmn is a biochemical.
Scientific Research Applications
Synthesis and Chemical Properties
Synthesis Approaches : Various synthetic routes have been explored for compounds related to [5-(7,8-Dimethyl-2,4-dioxopyrimido[4,5-b]quinolin-10-yl)-2,3,4-trihydroxypentyl] dihydrogen phosphate. For instance, the synthesis of 10-deazariboflavin, a compound with a similar core structure, was achieved through condensation reactions involving substituted anthranilaldehydes and barbituric acid (O'Brien, Weinslock, & Cheng, 1970).
Chemical Reactivity and Modifications : The reactivity of related pyrimidoquinoline derivatives has been investigated, showing potential for various chemical modifications and transformations, which could be applicable for the compound (Levine & Bardos, 1972).
Biological and Medicinal Research
Inhibition of Tyrosine Kinase Activity : Analogs of 5,10-dihydropyrimido[4,5-b]quinolin-4(1H)-one, with structural similarities, have been found to inhibit the tyrosine-specific kinase activity associated with pp60 c-src, suggesting potential research avenues in cellular signaling and cancer therapy (Dow et al., 1995).
Potential Antimicrobial and Antitubercular Activities : Studies on pyrimidoquinolines and related structures have shown promising antimicrobial and antitubercular activities, indicating potential applications in infectious disease research (Kantevari et al., 2011).
DNA Photocleavage Activity : Novel pyrimidinyl hydrazones and related compounds have demonstrated DNA photocleavage activity, which may be relevant for understanding the biological interactions and potential therapeutic applications of similar compounds (Sharma et al., 2015).
properties
CAS RN |
36408-16-9 |
---|---|
Product Name |
[5-(7,8-Dimethyl-2,4-dioxopyrimido[4,5-b]quinolin-10-yl)-2,3,4-trihydroxypentyl] dihydrogen phosphate |
Molecular Formula |
C18H22N3O9P |
Molecular Weight |
455.4 g/mol |
IUPAC Name |
[5-(7,8-dimethyl-2,4-dioxopyrimido[4,5-b]quinolin-10-yl)-2,3,4-trihydroxypentyl] dihydrogen phosphate |
InChI |
InChI=1S/C18H22N3O9P/c1-8-3-10-5-11-16(19-18(26)20-17(11)25)21(12(10)4-9(8)2)6-13(22)15(24)14(23)7-30-31(27,28)29/h3-5,13-15,22-24H,6-7H2,1-2H3,(H,20,25,26)(H2,27,28,29) |
InChI Key |
LAWFKZVKVIYTAR-ZNMIVQPWSA-N |
SMILES |
CC1=CC2=C(C=C1C)N(C3=NC(=O)NC(=O)C3=C2)CC(C(C(COP(=O)(O)O)O)O)O |
Canonical SMILES |
CC1=CC2=C(C=C1C)N(C3=NC(=O)NC(=O)C3=C2)CC(C(C(COP(=O)(O)O)O)O)O |
Appearance |
Solid powder |
Other CAS RN |
36408-16-9 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
5-deaza-FMN 5-deazariboflavin-5'-phosphate deazaFMN |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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